molecular formula C22H20N4O4S B2636254 2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide CAS No. 941967-65-3

2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide

Cat. No.: B2636254
CAS No.: 941967-65-3
M. Wt: 436.49
InChI Key: FAUUMMYPZCAHMT-UHFFFAOYSA-N
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Description

2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide typically involves multiple steps. The starting materials often include benzo[d][1,3]dioxole-5-carboxylic acid and pyridin-3-ylmethylamine. The synthesis may proceed through the formation of intermediate compounds, such as benzo[d][1,3]dioxole-5-carboxamido derivatives, followed by cyclization and amide bond formation under specific reaction conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzo[d][1,3]dioxole-5-carboxamido)acetic acid
  • 1,3-benzodioxole-5-carboxamide
  • benzo[d][1,3]dioxole-4,7-dicarboxylic acid

Uniqueness

2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

2-(1,3-benzodioxole-5-carbonylamino)-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4S/c27-20(14-6-7-16-17(9-14)30-12-29-16)26-22-25-19-15(4-1-5-18(19)31-22)21(28)24-11-13-3-2-8-23-10-13/h2-3,6-10,15H,1,4-5,11-12H2,(H,24,28)(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAUUMMYPZCAHMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)SC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4)C(=O)NCC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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